molecular formula C14H10O3 B581555 5-(4-Formylphenyl)-2-formylphenol CAS No. 1261930-12-4

5-(4-Formylphenyl)-2-formylphenol

Cat. No.: B581555
CAS No.: 1261930-12-4
M. Wt: 226.231
InChI Key: KOBYWILPDWAYHS-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)-2-formylphenol is an organic compound characterized by the presence of two formyl groups and a phenolic hydroxyl group

Mechanism of Action

Target of Action

Similar compounds like 4-formylphenylboronic acid have been found to act as stabilizers and inhibitors for enzymes .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through covalent bonding . The compound may induce changes in the target’s structure or function, affecting its activity.

Biochemical Pathways

Similar compounds have been found to be involved in various organic transformations . These transformations could potentially affect downstream biochemical pathways, leading to changes in cellular processes.

Result of Action

Based on the properties of similar compounds, it can be inferred that it may influence cellular processes by interacting with specific targets, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of 5-(4-Formylphenyl)-2-formylphenol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can interact with this compound. For instance, covalent organic frameworks (COFs), which are similar structures, have been found to act as nanoreactors, providing a proper environment for reactants to interact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the aromatic ring . The reaction is usually carried out under controlled temperature conditions to ensure the selective formylation of the phenolic compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Formylphenyl)-2-formylphenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 5-(4-Formylphenyl)barbituric acid

Comparison

Compared to similar compounds, 5-(4-Formylphenyl)-2-formylphenol is unique due to the presence of both formyl and phenolic hydroxyl groups on the same molecule. This dual functionality allows for a wider range of chemical reactions and applications. For example, while 3-formylphenylboronic acid and 4-formylphenylboronic acid are primarily used in Suzuki-Miyaura coupling reactions, this compound can participate in both electrophilic aromatic substitution and nucleophilic addition reactions .

Properties

IUPAC Name

4-(4-formylphenyl)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBYWILPDWAYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685053
Record name 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-12-4
Record name 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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